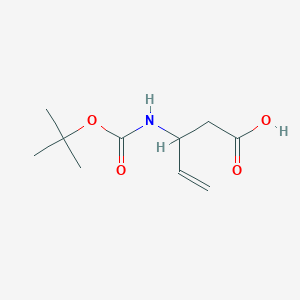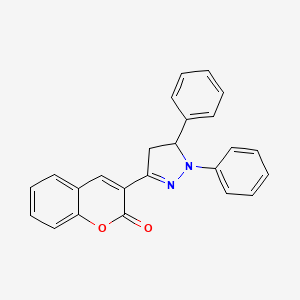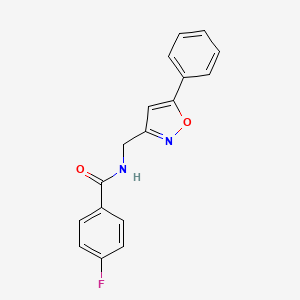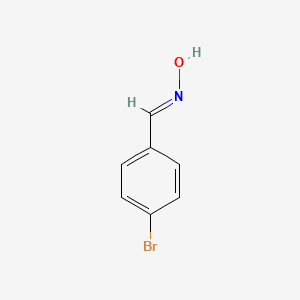
N-Boc-(+/-)-3-aminopent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-(+/-)-3-aminopent-4-enoic acid is a compound that involves the N-Boc protection of amines, amino acids, and peptides . The N-Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
Synthesis Analysis
The synthesis of this compound involves a mild, non-acidic process from N-Boc-protected α-amino acid derivatives using T3P® as an activating reagent .Molecular Structure Analysis
The molecular structure of this compound involves the N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate .Chemical Reactions Analysis
The N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis
The N-Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .科学的研究の応用
N-Boc Amino Acids in Peptide Synthesis : N-Boc amino acids are crucial in peptide synthesis due to their resistance to racemization. The N-Boc moiety is a vital amine protecting group, especially for Merrifield’s solid-phase peptide synthesis. This synthesis process involves cleaving the N-Boc group with specific acids, demonstrating the versatility and importance of these compounds in peptide construction (Heydari et al., 2007).
Synthesis of Fluorinated Amino Acid Derivatives : The asymmetric alkylation of Boc-protected amino acids leads to the formation of fluorinated amino acid derivatives. These derivatives are significant in developing novel compounds with potential pharmacological properties. The synthesis process also involves steps to minimize racemization and optimize yield (Shendage et al., 2005).
Development of Novel Unnatural Amino Acids : N-Boc-protected amino acids have been used to synthesize novel unnatural amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz). These amino acids serve as building blocks for peptidomimetics and scaffolds in combinatorial chemistry, highlighting the versatility of N-Boc amino acids in creating diverse molecular structures (Pascal et al., 2000).
Convergent Synthesis of Complex Amino Acids : N-Boc amino acids have been utilized in the convergent synthesis of complex compounds like enantio-N-Boc-ADDA. This approach leverages efficient methodologies like cross-metathesis, showcasing the role of N-Boc amino acids in synthesizing multifunctional targets (Meiries & Marquez, 2008).
Synthesis of β2,3-Amino Acids : N-Boc amino acids are used to create enantiopure β2,3-amino acids, demonstrating their role in producing stereochemically complex molecules. This process involves alkylating N(Boc)-β3-amino nitriles and manipulating cyano and amino groups, highlighting the synthetic versatility of N-Boc amino acids (Longobardo et al., 2015).
Native Chemical Ligation in Peptide Synthesis : N-Boc amino acids have been used in native chemical ligation, a technique for synthesizing peptides. This method involves capping peptides with N-Boc amino acids and is vital in peptide synthesis, demonstrating the utility of N-Boc amino acids in creating complex biological molecules (Crich & Banerjee, 2007).
作用機序
Target of Action
Compounds like “3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid” are often involved in reactions with multiple reactive groups
Mode of Action
The compound might interact with its targets through its multiple reactive groups
Biochemical Pathways
The compound might be involved in the synthesis of dipeptides
Safety and Hazards
将来の方向性
The future directions of N-Boc-(+/-)-3-aminopent-4-enoic acid research could involve the development of more efficient and sustainable methods for N-Boc deprotection . This could include the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines, without additional workup steps .
特性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTGANYMYTZCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-phenylpropanoyl)piperidine](/img/structure/B2631839.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2631840.png)


![4-Chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2631846.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2631849.png)

![3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide](/img/structure/B2631851.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2631855.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea](/img/structure/B2631858.png)

